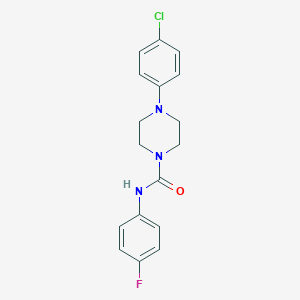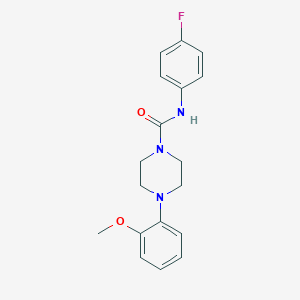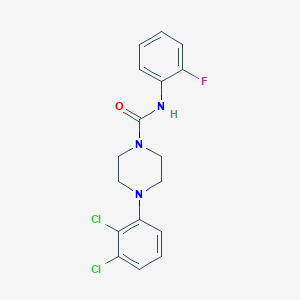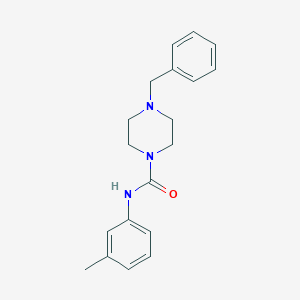![molecular formula C21H18Cl2N2O4 B281948 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, also known as DCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and the disruption of protein-protein interactions. 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to bind to the active site of certain enzymes, preventing them from carrying out their normal functions. Additionally, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to disrupt the binding of certain proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. Inflammation is a key component of many diseases, and 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to have anti-inflammatory effects in animal models. Additionally, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to inhibit the growth of various tumor cell lines, suggesting its potential as an anti-cancer agent. In studies on viral infections, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to have antiviral properties, inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for drug discovery and other studies involving enzyme function. Additionally, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has a well-established synthesis method, making it relatively easy to obtain. However, one limitation of using 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid is its potential toxicity, particularly at high concentrations. Researchers must take care to use appropriate safety measures when working with 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid.
Direcciones Futuras
There are many potential future directions for research involving 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid. One area of interest is the development of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid-based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further studies on the mechanisms of action of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid could provide insights into the function of enzymes and proteins in the body. Finally, research on the potential side effects of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid could help to ensure its safe use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid involves the reaction of 2,3-dichloroaniline with phosgene to form 2,3-dichloroanilinochloroformate, which is then reacted with 2-aminobenzoyl cyclohexanone to form the final product. This synthesis method has been well-established and is widely used in research labs.
Aplicaciones Científicas De Investigación
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein-protein interactions, and cancer research. In enzyme inhibition studies, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to be a potent inhibitor of certain enzymes, making it a valuable tool for drug discovery. In protein-protein interaction studies, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been used to investigate the binding properties of various proteins, providing insights into the mechanisms of protein function. In cancer research, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth in cell culture and animal models.
Propiedades
Fórmula molecular |
C21H18Cl2N2O4 |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
6-[[2-[(2,3-dichlorophenyl)carbamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-15-9-5-11-17(18(15)23)25-20(27)14-8-3-4-10-16(14)24-19(26)12-6-1-2-7-13(12)21(28)29/h1-5,8-13H,6-7H2,(H,24,26)(H,25,27)(H,28,29) |
Clave InChI |
AUVJSPNSTYUXKM-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)O |
SMILES canónico |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)







![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)